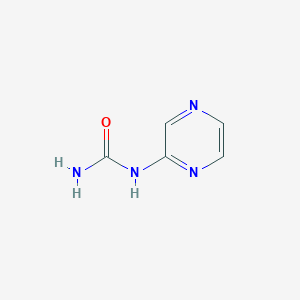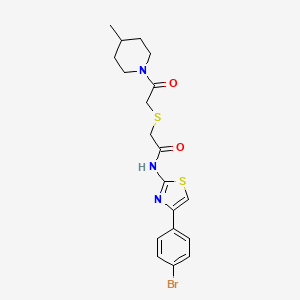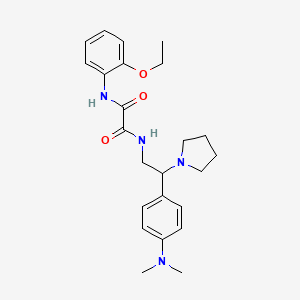![molecular formula C17H32ClNO3 B2355533 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride CAS No. 1212412-69-5](/img/structure/B2355533.png)
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a complex organic compound with notable biological and chemical properties. This compound is structurally characterized by the presence of a bicyclic [2.2.1] heptane ring system and a morpholine derivative, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride involves multi-step organic reactions. The synthetic route typically begins with the preparation of the bicyclic heptane core, followed by its functionalization to introduce the methoxy and morpholine groups. Specific reaction conditions like solvent choice, temperature, and catalysts are optimized for each step to ensure high yield and purity.
Industrial Production Methods
For large-scale production, the compound can be synthesized using continuous flow chemistry, which allows for precise control over reaction conditions and scalability. This method minimizes impurities and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form corresponding oxides. These reactions are typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions involving this compound often utilize agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: : This compound can participate in nucleophilic substitution reactions, especially due to the presence of the methoxy group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic conditions.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Strong nucleophiles such as alkoxides under basic conditions.
Major Products
The primary products formed from these reactions include the oxidized or reduced forms of the compound and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has a broad spectrum of applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules.
Biology: : Acts as a potential ligand in the study of receptor-ligand interactions.
Medicine: : Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: : Utilized in the formulation of certain specialty chemicals.
Mechanism of Action
The mechanism of action involves the compound interacting with specific molecular targets within cells. The bicyclic heptane ring system and the morpholine moiety contribute to its ability to modulate biological pathways. The exact pathways and targets are subjects of ongoing research, with initial findings suggesting involvement in enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Compared to similar compounds, 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is unique due to its combined bicyclic and morpholine structures. Similar compounds include:
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(dimethylmorpholino)propan-2-ol.
1-((1S,4R)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol.
These analogs differ slightly in their stereochemistry and substitution patterns, resulting in variations in their chemical behavior and biological activities.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO3.ClH/c1-12-7-18(8-13(2)21-12)9-17(19)11-20-10-16-6-14-3-4-15(16)5-14;/h12-17,19H,3-11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFBLADNEMRKHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COCC2CC3CCC2C3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
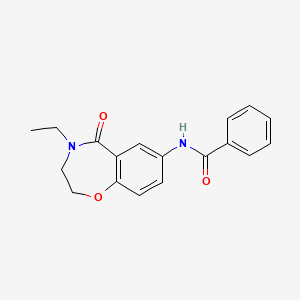
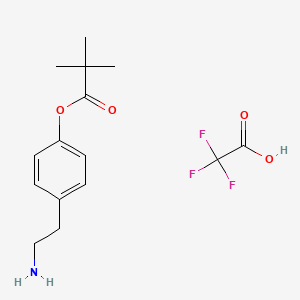
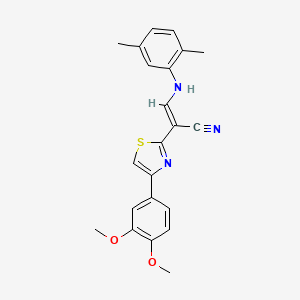
![2-(3-chloro-4-methoxyphenyl)-3-(thiophen-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2355458.png)
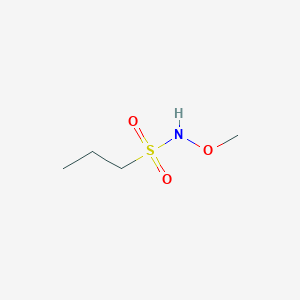
![2-(3,4-dimethylphenyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2355461.png)
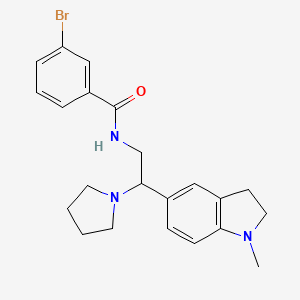
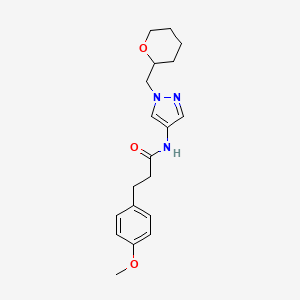
![(E)-4-(Dimethylamino)-N-[(2-pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]but-2-enamide](/img/structure/B2355466.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2355467.png)
![Methyl 2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B2355468.png)
